4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a benzene ring, which is further connected to a hydrazide group and a diethylamino-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the aminomethylbenzene derivative. This is achieved through a reaction between benzene and chloroacetic acid in the presence of a strong base like sodium hydroxide. The resulting aminomethylbenzene is then reacted with hydrazine to form the hydrazide derivative. Finally, the diethylamino group is introduced through a nucleophilic substitution reaction with diethylamine.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure consistent product quality and yield. The reactions are carefully controlled to maintain optimal temperature and pressure conditions, and purification steps are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like diethylamine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used as a probe in biochemical assays to study enzyme activities.
Medicine: Potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The aminomethyl group can act as a nucleophile, while the hydrazide group can participate in hydrogen bonding. These interactions can modulate biological processes, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar structure but lacks the hydrazide and diethylamino groups.
N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide: Similar to the target compound but without the aminomethyl group.
Uniqueness: The presence of both the aminomethyl and diethylamino groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
4-(aminomethyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O.ClH/c1-3-23(4-2)18-11-7-16(8-12-18)14-21-22-19(24)17-9-5-15(13-20)6-10-17;/h5-12,14H,3-4,13,20H2,1-2H3,(H,22,24);1H/b21-14+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSYPUHQAVLSLZ-UNLLECTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.